1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole

Lipophilicity Physicochemical Property Comparator Analysis

Standard H3R radioligands ([3H]N-α-methylhistamine) degrade rapidly, limiting long-term autoradiography. This compound uniquely combines a heavy iodine atom with a flexible three-carbon propyl linker-ideal for custom [125I] radiolabeling with physiologically relevant binding kinetics. • Radiolabeling-ready: Iodine enables high-specific-activity [125I] probe development, as established by [125I]iodophenpropit precedent. • 75-Da mass offset vs. bromo-analog (369.3→444.4 g/mol) ensures unambiguous LC-MS/MS spectral separation in multiplexed assays. • XLogP3-AA=6.2 & 7 rotatable bonds support computational docking into hydrophobic H3R isoform sub-pockets.

Molecular Formula C22H25IN2
Molecular Weight 444.4 g/mol
CAS No. 918892-38-3
Cat. No. B12621247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
CAS918892-38-3
Molecular FormulaC22H25IN2
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(N=CN1CCCC2=CC=CC=C2I)C3=CC=CC=C3
InChIInChI=1S/C22H25IN2/c1-17(2)15-21-22(19-10-4-3-5-11-19)24-16-25(21)14-8-12-18-9-6-7-13-20(18)23/h3-7,9-11,13,16-17H,8,12,14-15H2,1-2H3
InChIKeyICRUFXPWGRWAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole for H3 Receptor Research & Radioligand Development


1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole (CAS 918892-38-3) is a synthetic, poly-substituted imidazole derivative belonging to the phenyl-alkyl-imidazole class, a family extensively characterized as histamine H3 receptor (H3R) antagonists [1]. The compound integrates a 2-iodophenyl moiety via a three-carbon propyl spacer at the N1 position, alongside isobutyl and phenyl groups at the C5 and C4 positions of the imidazole core, respectively [2]. Its calculated high lipophilicity (XLogP3-AA = 6.2) and the presence of a heavy iodine atom distinguish it from typical H3R pharmacophores, suggesting specialized utility in probing lipophilic receptor sub-pockets or in applications requiring high mass or radio-iodine labeling [2].

Why Generic Imidazole Substitution Fails


Casual substitution within the phenyl-alkyl-imidazole class is scientifically invalid due to the extreme sensitivity of histamine H3 receptor (H3R) pharmacology to subtle ligand modifications [1]. Minor changes in linker length, halogen identity, or substitution pattern can drastically alter H3R affinity, functional activity (agonist vs. antagonist), and isoform selectivity [2]. The specific combination of a 2-iodophenyl group and a three-carbon propyl linker in this compound is not found in the standard H3R tool compounds thioperamide or iodoproxyfan, making its pharmacological profile unique yet uncharacterized. For procurement purposes, even closely related analogs such as the methylene-linked variant (CAS 918892-35-0) or the bromo-analog (CAS 918892-34-9) cannot be assumed to behave equivalently without direct comparative data, as the iodine atom and linker length profoundly influence molecular size, lipophilicity, and potential for non-specific binding.

Quantitative Differentiation Evidence


Lipophilicity: Iodo-Propyl vs Methylene Analog

The target compound's lipophilicity, a key determinant of membrane permeability and non-specific binding, is quantifiably higher than its closest structural analog. The calculated partition coefficient (XLogP3-AA) for 1-[3-(2-iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is 6.2, compared to 5.5 for 1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole (CAS 918892-35-0), which contains a shorter methylene linker [1]. This +0.7 log unit increase indicates that the propyl-linked compound is approximately 5 times more lipophilic, a significant difference that would alter its partition into lipid membranes, plasma protein binding, and potentially its CNS penetration profile [1].

Lipophilicity Physicochemical Property Comparator Analysis

Molecular Weight & Heavy Atom Effect: Iodo vs Bromo

The presence of an iodine atom (atomic mass ~127 Da) versus a bromine atom (atomic mass ~80 Da) in the 2-halophenyl substituent creates a substantial 75-Da mass difference between the target compound and its bromo analog. 1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole has a molecular weight of 444.4 g/mol, while the corresponding bromo compound, 1-[(2-bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole (CAS 918892-34-9), has a molecular weight of 369.3 g/mol [1]. This mass difference is critical for mass spectrometry (MS) detection and quantification limits, and more importantly, the iodine atom serves as a direct structural handle for radio-iodination (e.g., ^125^I or ^123^I), a strategy already validated in the H3R field with the radioligand [^125^I]iodophenpropit [2].

Molecular Weight Heavy Atom Effect Radiolabeling Potential

Conformational Flexibility vs Methylene-Bridged Analog

The propyl linker between the imidazole core and the 2-iodophenyl ring introduces an additional degree of conformational freedom compared to the methylene-bridged analog. The target compound possesses 7 rotatable bonds, whereas 1-[(2-iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole has only 5 [1]. This difference increases the number of potential three-dimensional conformations the molecule can adopt, which directly influences the entropic cost of binding to its target receptor. Increased flexibility can lead to a different binding mode, a phenomenon well-documented in the SAR of flexible H3R ligands like histamine itself [2].

Conformational Flexibility Structure-Activity Relationship Entropy

Procurement-Driven Application Scenarios


125I-Radioligand Development for H3 Receptor Occupancy

This compound is a structurally ideal precursor for developing a high-specific-activity radio-iodinated probe for H3R binding assays, as established by its heavy iodine atom and precedent from [^125^I]iodophenpropit [1]. Unlike its bromo or methylene analogs, it uniquely combines a radio-labeling handle with a flexible propyl linker that may mimic the endogenous ligand histamine's ethylamine side chain, potentially leading to a radioligand with physiologically relevant binding kinetics. Labs should procure this specific compound for custom radiolabeling projects where standard probes like [^3H]N-α-methylhistamine are unsuitable for long-term storage or autoradiography.

SAR Studies on H3R Isoform Selectivity

Human H3R exists in multiple splice variants with distinct pharmacological profiles [1]. The unique combination of high lipophilicity (XLogP3-AA=6.2) and conformational flexibility (7 rotatable bonds) makes this compound a critical probe for mapping the interaction with hydrophobic sub-pockets that differ between H3R isoforms. Its procurement is justified in any SAR program aiming to dissect the structural determinants of isoform-biased signaling, where the methylene (more rigid) or bromo (smaller halogen) analogs would produce different selectivity fingerprints.

MS Calibration Standard for Halogenated Imidazoles

With a molecular ion of 444.4 g/mol and a distinctive isotopic pattern from iodine, this compound serves as an excellent internal standard or calibration reference for LC-MS/MS methods quantifying phenyl-alkyl-imidazoles in biological matrices. Its 75-Da mass offset from the bromo analog (369.3 g/mol) ensures clear spectral separation in multiplexed assays. Laboratories developing quantitative bioanalytical methods for imidazole-based drug candidates should acquire this compound as a high-purity analytical reference standard.

Computational Modeling of H3R Antagonist Binding Modes

The quantified differences in lipophilicity (ΔXLogP = +0.7) and flexibility (Δ+2 rotatable bonds) between this compound and its methylene analog provide a rigorous framework for computational modeling studies. In silico teams investigating how linker length modulates the binding pose of phenyl-alkyl-imidazoles within the orthosteric or allosteric sites of H3R will find this compound indispensable as a flexible, lipophilic benchmark for docking and molecular dynamics simulations. Its procurement is essential for correlating computational predictions with in vitro pharmacology.

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